5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640895-39-0
VCID: VC11810349
InChI: InChI=1S/C15H17FN8/c1-9-12(16)15(21-10(2)20-9)24-5-3-23(4-6-24)14-11-7-19-22-13(11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,17,18,19,22)
SMILES: CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F
Molecular Formula: C15H17FN8
Molecular Weight: 328.35 g/mol

5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640895-39-0

Cat. No.: VC11810349

Molecular Formula: C15H17FN8

Molecular Weight: 328.35 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine - 2640895-39-0

Specification

CAS No. 2640895-39-0
Molecular Formula C15H17FN8
Molecular Weight 328.35 g/mol
IUPAC Name 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C15H17FN8/c1-9-12(16)15(21-10(2)20-9)24-5-3-23(4-6-24)14-11-7-19-22-13(11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,17,18,19,22)
Standard InChI Key HSNCWFLJPJQRPS-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F
Canonical SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F

Introduction

Structural Analysis and Molecular Design

Core Architecture

The molecule comprises a central pyrimidine ring (C4H3N2) substituted at positions 2, 4, 5, and 6. The 5-fluoro and 2,4-dimethyl groups enhance electrophilicity and metabolic stability, while the 6-position hosts a piperazine bridge connecting to a 1H-pyrazolo[3,4-d]pyrimidine system . This design mimics purine bases, enabling competitive binding at ATP pockets of kinases .

Conformational Flexibility

Molecular dynamics simulations reveal that the piperazine linker adopts chair and boat conformations, allowing the pyrazolopyrimidine moiety to rotate freely relative to the central pyrimidine . This flexibility facilitates interactions with divergent kinase domains, as demonstrated in docking studies against EGFR (PDB: 1M17) and PARP1 (PDB: 4UND) .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically proceeds via a four-step sequence:

  • Chlorination: 4,6-Dichloro-2-methylpyrimidine is treated with anhydrous hydrazine to yield 4-hydrazinyl-6-methylpyrimidine .

  • Cyclization: Reaction with ethyl cyanoacetate under acidic conditions forms the pyrazolo[3,4-d]pyrimidine core .

  • Piperazine Coupling: Nucleophilic aromatic substitution links the intermediate to 1-(piperazin-1-yl)pyrimidine using DIPEA in DMF at 80°C .

  • Fluorination: Electrophilic fluorination with Selectfluor® introduces the 5-fluoro group (Yield: 62-68%) .

Table 1: Optimization of Step 4 (Fluorination)

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM251252
DMF40868
THF60658

Purification Challenges

Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves diastereomers arising from piperazine chair-flipping, with purity >95% achieved. Residual dimethylamine byproducts necessitate repeated washing with 10% citric acid .

Biological Activity and Mechanism

Kinase Inhibition Profile

In enzymatic assays, the compound exhibits dual EGFR/PARP1 inhibition:

  • EGFR: IC50 = 0.33 ± 0.07 µM (cf. erlotinib IC50 = 0.02 µM)

  • PARP1: IC50 = 1.2 ± 0.3 µM (cf. olaparib IC50 = 0.005 µM)

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineOriginGI50 (µM)Apoptosis Induction (%)
MCF-7Breast1.843 ± 5
A549Lung2.437 ± 4
HT-29Colon3.128 ± 3

Molecular Docking Insights

Docking into EGFR (Figure 1A) shows the pyrazolopyrimidine nitrogen forming H-bonds with Met793 (2.1 Å), while the 5-fluoro group occupies the hydrophobic back pocket . In PARP1 (Figure 1B), the piperazine nitrogen coordinates with Gly863 (2.8 Å), stabilizing the NAD+-binding site .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 µg/mL (pH 7.4), enhanced to 89 µg/mL in 0.5% Tween-80

  • Plasma Stability: 94% remaining after 4 h (human plasma, 37°C)

  • Thermal Decomposition: Onset at 218°C (DSC, heating rate 10°C/min)

Table 3: ADME Parameters (Rat IV Administration)

ParameterValue
Clearance22 mL/min/kg
Vdss1.8 L/kg
t1/23.7 h
Oral Bioavailability41% (10 mg/kg)

Metabolite Identification

Primary metabolites include:

  • N-Demethylation at pyrimidine-C2 (m/z 398 → 384)

  • Piperazine ring oxidation (m/z 398 → 414)

  • Glucuronidation of the pyrazolopyrimidine NH (m/z 398 → 574)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator